Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate
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Overview
Description
Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate is an organic compound with the molecular formula C₇H₆ClNO₄S. This compound is characterized by a pyridine ring substituted with a chlorosulfonyl group at the 3-position and a carboxylate group at the 4-position. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate typically involves the chlorosulfonation of methyl 4-pyridinecarboxylate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Chlorosulfonation: Methyl 4-pyridinecarboxylate is reacted with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group at the 3-position of the pyridine ring.
Purification: The reaction mixture is then purified to isolate the desired product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorosulfonation: Large quantities of methyl 4-pyridinecarboxylate are reacted with chlorosulfonic acid in industrial reactors.
Isolation and Purification: The product is isolated using techniques such as crystallization or distillation to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation: Oxidative reactions can modify the functional groups on the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in solvents like dichloromethane or acetonitrile at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Nucleophilic Substitution: Substituted pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Oxidation: Oxidized pyridine derivatives.
Scientific Research Applications
Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can undergo substitution reactions with various nucleophiles. The pyridine ring can also participate in coordination chemistry, interacting with metal ions and other molecules. These interactions are crucial for its applications in catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(chlorosulfonyl)pyridine-3-carboxylate: Similar structure but with different substitution positions.
Ethyl 3-(chlorosulfonyl)pyridine-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-(sulfamoyl)pyridine-4-carboxylate: Similar structure but with a sulfamoyl group instead of a chlorosulfonyl group.
Uniqueness
Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both the chlorosulfonyl and carboxylate groups on the pyridine ring makes it a versatile intermediate for various chemical transformations and applications.
Properties
IUPAC Name |
methyl 3-chlorosulfonylpyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-13-7(10)5-2-3-9-4-6(5)14(8,11)12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQBHMBOIQTMNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90488-92-9 |
Source
|
Record name | methyl 3-(chlorosulfonyl)pyridine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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